molecular formula C16H23FN2O B14984994 N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide CAS No. 752142-28-2

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide

Katalognummer: B14984994
CAS-Nummer: 752142-28-2
Molekulargewicht: 278.36 g/mol
InChI-Schlüssel: IGOXMJNGGGFQOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a 4-fluorobenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N-((1-(dimethylamino)cyclohexyl)methyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its analgesic properties and potential use as a pain management drug.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to opioid receptors, exerting analgesic effects by inhibiting pain signal transmission.

Vergleich Mit ähnlichen Verbindungen

N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-((1-(Dimethylamino)cyclohexyl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(Dimethylamino)cyclohexyl)methyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-((1-(Dimethylamino)cyclohexyl)methyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific interactions with molecular targets and its distinct chemical reactivity, which may differ from its halogen-substituted counterparts.

Eigenschaften

CAS-Nummer

752142-28-2

Molekularformel

C16H23FN2O

Molekulargewicht

278.36 g/mol

IUPAC-Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-fluorobenzamide

InChI

InChI=1S/C16H23FN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)

InChI-Schlüssel

IGOXMJNGGGFQOV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.